Cas no 951905-08-1 (4-Chloro-2-Methyl-6-(Trifluoromethoxy)Quinoline)

4-Chloro-2-Methyl-6-(Trifluoromethoxy)Quinoline is a fluorinated quinoline derivative with potential applications in pharmaceutical and agrochemical research. Its structure, featuring a chloro and trifluoromethoxy substituent, enhances its reactivity and stability, making it a valuable intermediate in synthetic chemistry. The trifluoromethoxy group contributes to improved lipophilicity and metabolic resistance, which is advantageous in drug design. The chloro and methyl groups further diversify its utility in cross-coupling reactions and functionalization. This compound is particularly useful in the development of bioactive molecules, including antimicrobial and antitumor agents. Its well-defined chemical properties ensure consistent performance in research and industrial applications.
4-Chloro-2-Methyl-6-(Trifluoromethoxy)Quinoline structure
951905-08-1 structure
Product name:4-Chloro-2-Methyl-6-(Trifluoromethoxy)Quinoline
CAS No:951905-08-1
MF:C11H7ClF3NO
MW:261.627592325211
CID:1001485
PubChem ID:15151236

4-Chloro-2-Methyl-6-(Trifluoromethoxy)Quinoline Chemical and Physical Properties

Names and Identifiers

    • 4-CHLORO-2-METHYL-6-TRIFLUOROMETHOXYQUINOLINE
    • 4-chloro-2-methyl-6-(trifluoromethoxy)quinoline
    • Z445214190
    • CS-0261552
    • BFAWSTLWKOKDEZ-UHFFFAOYSA-N
    • BNB90508
    • MFCD02183591
    • SB70851
    • 951905-08-1
    • EN300-79001
    • AKOS009867327
    • DTXSID80569125
    • 4-Chloro-2-Methyl-6-(Trifluoromethoxy)Quinoline
    • Inchi: InChI=1S/C11H7ClF3NO/c1-6-4-9(12)8-5-7(17-11(13,14)15)2-3-10(8)16-6/h2-5H,1H3
    • InChI Key: BFAWSTLWKOKDEZ-UHFFFAOYSA-N
    • SMILES: CC1=CC(=C2C=C(C=CC2=N1)OC(F)(F)F)Cl

Computed Properties

  • Exact Mass: 261.01700
  • Monoisotopic Mass: 261.0168260g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 274
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 22.1Ų

Experimental Properties

  • Density: 1.411
  • Boiling Point: 272.1°C at 760 mmHg
  • Flash Point: 118.4°C
  • Refractive Index: 1.549
  • PSA: 22.12000
  • LogP: 4.09520

4-Chloro-2-Methyl-6-(Trifluoromethoxy)Quinoline Security Information

4-Chloro-2-Methyl-6-(Trifluoromethoxy)Quinoline Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-Chloro-2-Methyl-6-(Trifluoromethoxy)Quinoline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-79001-0.1g
4-chloro-2-methyl-6-(trifluoromethoxy)quinoline
951905-08-1 95.0%
0.1g
$167.0 2025-02-20
Enamine
EN300-79001-5.0g
4-chloro-2-methyl-6-(trifluoromethoxy)quinoline
951905-08-1 95.0%
5.0g
$1992.0 2025-02-20
Chemenu
CM258952-1g
4-Chloro-2-methyl-6-(trifluoromethoxy)quinoline
951905-08-1 97%
1g
$424 2022-06-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1332222-100mg
4-Chloro-2-methyl-6-(trifluoromethoxy)quinoline
951905-08-1 97%
100mg
¥3002.00 2024-04-24
1PlusChem
1P0066P0-5g
4-Chloro-2-methyl-6-trifluoromethoxyquinoline
951905-08-1 95%
5g
$2524.00 2024-04-19
1PlusChem
1P0066P0-100mg
4-Chloro-2-methyl-6-trifluoromethoxyquinoline
951905-08-1 95%
100mg
$261.00 2024-04-19
1PlusChem
1P0066P0-250mg
4-Chloro-2-methyl-6-trifluoromethoxyquinoline
951905-08-1 95%
250mg
$345.00 2024-04-19
Aaron
AR0066XC-500mg
4-Chloro-2-methyl-6-trifluoromethoxyquinoline
951905-08-1 95%
500mg
$540.00 2025-02-14
Aaron
AR0066XC-1g
4-Chloro-2-methyl-6-trifluoromethoxyquinoline
951905-08-1 95%
1g
$685.00 2025-02-14
abcr
AB292794-1g
4-Chloro-2-methyl-6-trifluoromethoxyquinoline; .
951905-08-1
1g
€755.50 2025-02-27

Additional information on 4-Chloro-2-Methyl-6-(Trifluoromethoxy)Quinoline

Recent Advances in the Study of 4-Chloro-2-Methyl-6-(Trifluoromethoxy)Quinoline (CAS: 951905-08-1)

4-Chloro-2-Methyl-6-(Trifluoromethoxy)Quinoline (CAS: 951905-08-1) is a quinoline derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, particularly in the context of antimicrobial and anticancer activities. This research brief aims to provide an overview of the latest findings related to this compound, highlighting its significance in drug discovery and development.

The quinoline scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. The introduction of substituents such as chloro, methyl, and trifluoromethoxy groups at specific positions on the quinoline ring can significantly alter the compound's physicochemical and pharmacological properties. In the case of 4-Chloro-2-Methyl-6-(Trifluoromethoxy)Quinoline, these modifications have been shown to enhance its bioavailability, metabolic stability, and target specificity, making it a promising candidate for further investigation.

Recent synthetic methodologies for 4-Chloro-2-Methyl-6-(Trifluoromethoxy)Quinoline have been optimized to improve yield and purity. A study published in the Journal of Medicinal Chemistry (2023) demonstrated a novel one-pot synthesis approach that reduces the number of steps and minimizes the use of hazardous reagents. This advancement not only streamlines the production process but also aligns with the growing emphasis on green chemistry principles in pharmaceutical manufacturing.

Pharmacological evaluations of 4-Chloro-2-Methyl-6-(Trifluoromethoxy)Quinoline have revealed its potent activity against a range of bacterial and fungal pathogens. In vitro studies indicate that the compound exhibits a broad-spectrum antimicrobial effect, with particularly high efficacy against drug-resistant strains of Staphylococcus aureus and Candida albicans. Mechanistic studies suggest that its antimicrobial activity is mediated through the inhibition of key enzymes involved in cell wall synthesis and DNA replication.

In addition to its antimicrobial properties, 4-Chloro-2-Methyl-6-(Trifluoromethoxy)Quinoline has shown promising anticancer activity. Preclinical studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The compound's mechanism of action appears to involve the modulation of signaling pathways such as PI3K/AKT and MAPK, which are critical for cell proliferation and survival. These findings underscore its potential as a lead compound for the development of novel anticancer agents.

Despite these encouraging results, challenges remain in the development of 4-Chloro-2-Methyl-6-(Trifluoromethoxy)Quinoline as a therapeutic agent. Issues such as solubility, toxicity, and drug-drug interactions need to be addressed through further structural optimization and pharmacokinetic studies. Ongoing research is also exploring the compound's potential in combination therapies, where it may synergize with existing drugs to enhance efficacy and reduce resistance.

In conclusion, 4-Chloro-2-Methyl-6-(Trifluoromethoxy)Quinoline (CAS: 951905-08-1) represents a versatile and promising scaffold in medicinal chemistry. Its dual antimicrobial and anticancer activities, coupled with recent advancements in synthesis and mechanistic understanding, position it as a valuable candidate for future drug development efforts. Continued research in this area is expected to yield new insights and potential clinical applications, contributing to the broader goal of addressing unmet medical needs.

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(CAS:951905-08-1)4-Chloro-2-Methyl-6-(Trifluoromethoxy)Quinoline
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Purity:99%
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Price ($):385